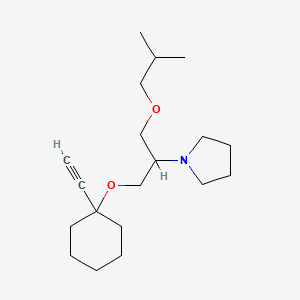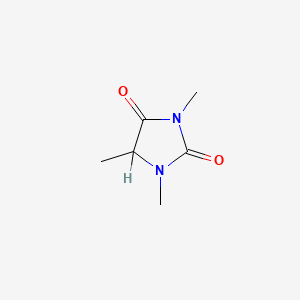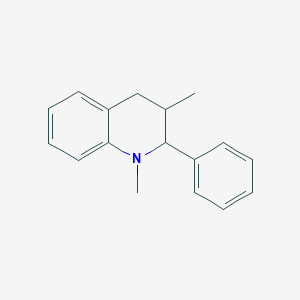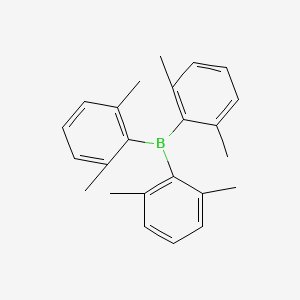
Tris(2,6-dimethylphenyl)borane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(2,6-dimethylphenyl)borane is a boron-containing compound with the chemical formula C24H27B. It is a member of the triarylborane family, characterized by three aryl groups attached to a central boron atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tris(2,6-dimethylphenyl)borane can be synthesized through several methods. One common approach involves the reaction of 2,6-dimethylphenylmagnesium bromide with boron trichloride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the process. The reaction is carried out at low temperatures to control the reactivity of the intermediates .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant flow rates is common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: Tris(2,6-dimethylphenyl)borane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: It can be reduced to form borohydrides.
Substitution: The aryl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds are employed under acidic or basic conditions.
Major Products:
Oxidation: Boronic acids or boronates.
Reduction: Borohydrides.
Substitution: Various substituted arylboranes.
Wissenschaftliche Forschungsanwendungen
Tris(2,6-dimethylphenyl)borane has a wide range of applications in scientific research:
Wirkmechanismus
Tris(2,6-dimethylphenyl)borane can be compared with other triarylboranes, such as tris(pentafluorophenyl)borane and tris(4-bromo-2,6-dimethylphenyl)borane. While all these compounds share the triarylborane structure, they differ in their electronic and steric properties due to the nature of the substituents on the aryl rings .
Vergleich Mit ähnlichen Verbindungen
Tris(pentafluorophenyl)borane: Known for its strong Lewis acidity and used in various catalytic applications.
Tris(4-bromo-2,6-dimethylphenyl)borane: Exhibits different reactivity due to the presence of bromine atoms, making it useful in specific organic transformations.
Tris(2,6-dimethylphenyl)borane stands out due to its balance of steric hindrance and electronic properties, making it versatile for a range of applications in research and industry.
Eigenschaften
CAS-Nummer |
75700-28-6 |
|---|---|
Molekularformel |
C24H27B |
Molekulargewicht |
326.3 g/mol |
IUPAC-Name |
tris(2,6-dimethylphenyl)borane |
InChI |
InChI=1S/C24H27B/c1-16-10-7-11-17(2)22(16)25(23-18(3)12-8-13-19(23)4)24-20(5)14-9-15-21(24)6/h7-15H,1-6H3 |
InChI-Schlüssel |
VVPDQUPMOSDHEK-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=CC=C1C)C)(C2=C(C=CC=C2C)C)C3=C(C=CC=C3C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


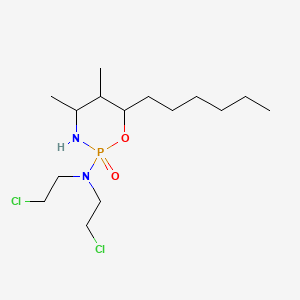
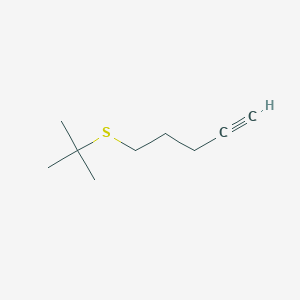
![1-[6-(1H-Indol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridin-4-yl]ethan-1-one](/img/structure/B14437222.png)
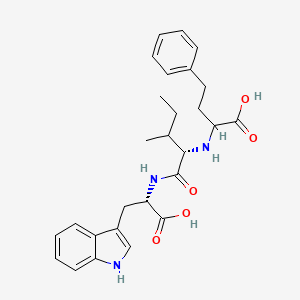
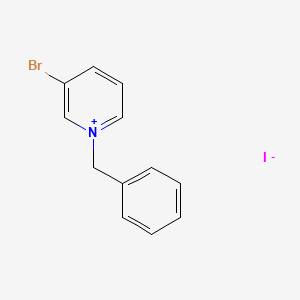
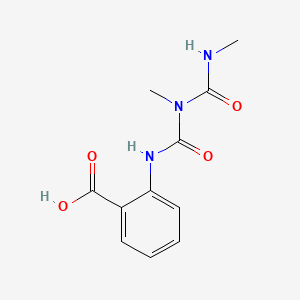
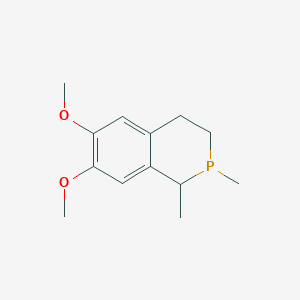
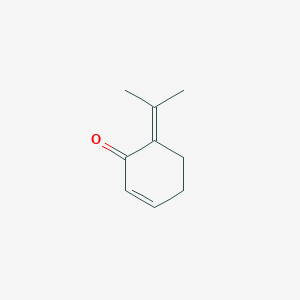

![[1,3]Thiazolo[4,5-d][1,3]oxazole](/img/structure/B14437256.png)
